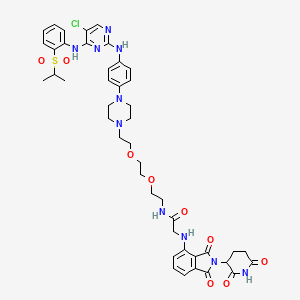

N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide

Descripción general

Descripción

TL12-186 is a multikinase degrading PROTAC.

Mecanismo De Acción

Target of Action

TL12-186, also known as N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide, is a Cereblon-dependent multi-kinase PROTAC degrader . The primary targets of TL12-186 include a range of kinases such as CDK, BTK, FLT3, Aurora kinases, TEC, ULK, ITK, and others .

Mode of Action

TL12-186 operates by binding to its targets and recruiting E3 ligase for degrading the whole target protein via the ubiquitin-proteasome pathway . It inhibits CDK2/cyclin A and CDK9/cyclin T1 with IC50 values of 73 nM and 55 nM respectively .

Biochemical Pathways

The action of TL12-186 affects several biochemical pathways. By degrading a range of kinases, it impacts the signaling pathways these kinases are involved in. For instance, the degradation of CDKs can influence cell cycle regulation . Furthermore, the degradation of BTK can affect B-cell receptor signaling .

Pharmacokinetics

PROTACs can continue to work even after they have been cleared from the system due to their catalytic mode of action .

Result of Action

The action of TL12-186 results in the degradation of its target proteins, leading to the disruption of the biochemical pathways they are involved in . For example, it has been shown to inhibit the proliferation of wild-type CRBN-expressing cells . It also inhibits IFN-γ-stimulated STAT1 phosphorylation without causing degradation of JAK1 or JAK2 .

Action Environment

The action of TL12-186, like other PROTACs, can be influenced by various environmental factors. These factors can include the presence of the necessary E3 ligases and the ubiquitin-proteasome system components in the cell. The cellular environment can also impact the stability and efficacy of the compound .

Propiedades

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H51ClN10O9S/c1-28(2)65(61,62)36-9-4-3-7-33(36)50-40-32(45)26-48-44(52-40)49-29-10-12-30(13-11-29)54-19-17-53(18-20-54)21-23-64-25-24-63-22-16-46-38(57)27-47-34-8-5-6-31-39(34)43(60)55(42(31)59)35-14-15-37(56)51-41(35)58/h3-13,26,28,35,47H,14-25,27H2,1-2H3,(H,46,57)(H,51,56,58)(H2,48,49,50,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGWQHGVASHCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H51ClN10O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

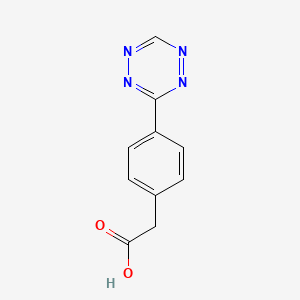

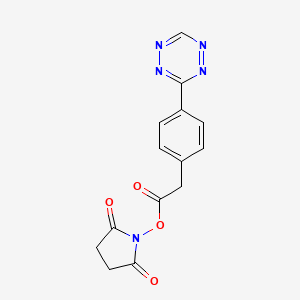

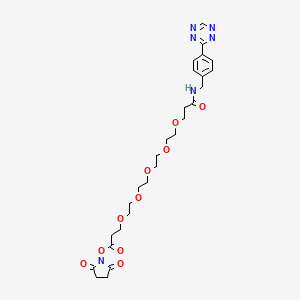

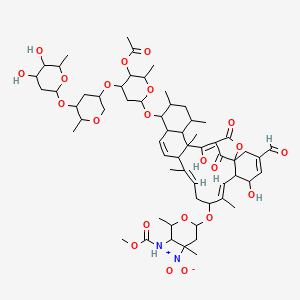

Feasible Synthetic Routes

Q1: How does TL12-186 achieve targeted protein degradation, and what makes its action different from traditional kinase inhibitors?

A: Unlike traditional kinase inhibitors that block the active site of a kinase, TL12-186 acts as a "molecular bridge." It achieves this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. [, ] This forced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cell's protein degradation machinery. [, ] This mechanism allows TL12-186 to induce the degradation of target proteins rather than just inhibiting their activity.

Q2: The research mentions that TL12-186 exhibits distinct degradation kinetics across the cyclin-dependent kinase (CDK) family. Could you elaborate on these findings and their implications?

A: Studies utilizing TL12-186 on 16 CDK family members revealed significant variations in degradation rates, potencies (DC50 values), and the extent of degradation (Dmax). [] While most CDKs displayed rapid and near-complete degradation, cell cycle-associated CDKs like CDK2 exhibited multimodal and partial degradation patterns. [] Interestingly, TL12-186 effectively degraded CDK2 in unsynchronized or G1-arrested cells but showed minimal effect in S or G2/M arrested cells. [] This cell cycle-dependent degradation suggests that the formation of the TL12-186-mediated ternary complex, crucial for degradation, is influenced by the target protein's cellular context and interactions. []

Q3: Beyond CDKs, were any other proteins found to be susceptible to degradation by TL12-186? What does this tell us about the compound's specificity?

A: Research using tandem mass tag proteomic analysis showed that in addition to BTK and TEC, TL12-186 also degraded FAK/PYK2 and FER in human platelets. [] This finding highlights that TL12-186, while potent against certain kinases, may not be strictly selective for a single kinase family. The degradation of multiple targets underscores the importance of comprehensive profiling for PROTAC compounds to understand potential on-target and off-target effects fully.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)

![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)